molecular formula C10H22ClN3O2 B572782 tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride CAS No. 1258001-18-1

tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride

Cat. No.: B572782
CAS No.: 1258001-18-1
M. Wt: 251.755
InChI Key: VJURLDZABGSHRS-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C10H21N3O2·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

The synthesis of tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various substituted piperidine derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: Researchers use it to study the effects of hydrazine derivatives on biological systems.

    Industry: This compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride include:

    tert-Butyl 4-hydroxy-1-piperidinecarboxylate: This compound has a hydroxyl group instead of a hydrazinyl group.

    tert-Butyl 4-hydrazinylpiperidine-1-carboxylate oxalate: This is another salt form of the compound with different properties.

The uniqueness of this compound lies in its hydrazinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

tert-butyl 4-hydrazinylpiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O2.ClH/c1-10(2,3)15-9(14)13-6-4-8(12-11)5-7-13;/h8,12H,4-7,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJURLDZABGSHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258001-18-1
Record name tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride
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